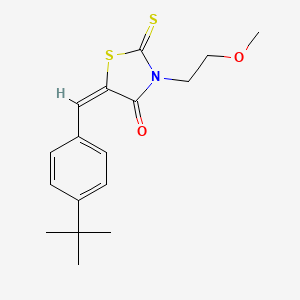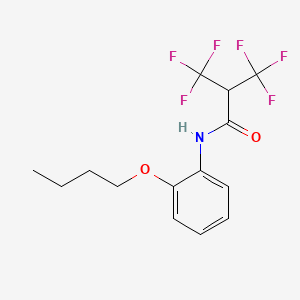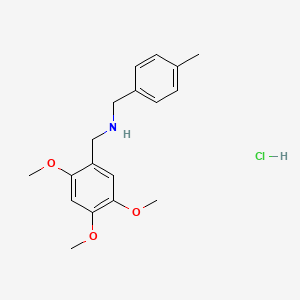
5-(4-tert-butylbenzylidene)-3-(2-methoxyethyl)-2-thioxo-1,3-thiazolidin-4-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5-(4-tert-butylbenzylidene)-3-(2-methoxyethyl)-2-thioxo-1,3-thiazolidin-4-one, commonly known as MTT, is a yellow-colored compound that is widely used in scientific research. This chemical compound has a thiazolidine ring with a thioxo group and a methoxyethyl group, which gives it unique properties that make it useful in various scientific applications.
Scientific Research Applications
MTT is a widely used compound in scientific research due to its unique properties. It is commonly used as a cell viability assay reagent to determine the metabolic activity of cells. MTT is also used in drug screening assays to evaluate the efficacy of drugs in killing cancer cells. Additionally, MTT has been used in the development of biosensors for the detection of various biomolecules.
Mechanism of Action
MTT is reduced by living cells to formazan, a purple-colored compound that is insoluble in water. The reduction of MTT to formazan occurs in the mitochondria of living cells, and the amount of formazan formed is directly proportional to the metabolic activity of the cells. Therefore, MTT is used as a measure of cell viability in various cell-based assays.
Biochemical and Physiological Effects:
MTT is a non-toxic compound that does not affect cell viability or function. It is rapidly reduced by living cells to formazan, which is then excreted from the cells. MTT has no known physiological effects on living organisms.
Advantages and Limitations for Lab Experiments
MTT is a widely used compound in scientific research due to its many advantages. It is a simple and cost-effective assay that can be performed in a relatively short amount of time. MTT is also highly sensitive and can detect small differences in cell viability. However, MTT has some limitations. It is not suitable for use with all cell types, and some cells may not reduce MTT efficiently. Additionally, MTT can be affected by the presence of interfering substances, such as serum or other compounds in the cell culture medium.
Future Directions
MTT has many potential future directions in scientific research. One possible future direction is the development of new assays using MTT as a readout. For example, MTT could be used in the development of new biosensors for the detection of various biomolecules. Another possible future direction is the development of new MTT analogs with improved properties, such as increased sensitivity or reduced interference from other compounds. Finally, MTT could be used in the development of new drugs for the treatment of cancer or other diseases.
Synthesis Methods
MTT can be synthesized using a simple one-pot reaction. The starting materials for the synthesis of MTT are 4-tert-butylbenzaldehyde, 2-methoxyethylamine, and thiosemicarbazide. These starting materials are mixed together in the presence of acetic acid and ethanol, and the reaction is heated to reflux for several hours. The resulting yellow-colored solid is then filtered and washed with ethanol to obtain MTT.
properties
IUPAC Name |
(5E)-5-[(4-tert-butylphenyl)methylidene]-3-(2-methoxyethyl)-2-sulfanylidene-1,3-thiazolidin-4-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H21NO2S2/c1-17(2,3)13-7-5-12(6-8-13)11-14-15(19)18(9-10-20-4)16(21)22-14/h5-8,11H,9-10H2,1-4H3/b14-11+ |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OJRQYQHHMVWUBC-SDNWHVSQSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)C1=CC=C(C=C1)C=C2C(=O)N(C(=S)S2)CCOC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)(C)C1=CC=C(C=C1)/C=C/2\C(=O)N(C(=S)S2)CCOC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H21NO2S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
335.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![1-[(1-ethyl-1H-pyrazol-4-yl)methyl]-4-(3-methoxybenzoyl)piperazine](/img/structure/B5310575.png)
![3-(1-ethyl-5-methyl-1H-pyrazol-4-yl)-N-(4-{[(2-methoxyphenyl)amino]sulfonyl}phenyl)acrylamide](/img/structure/B5310579.png)
![N-[2-(3,5-dimethyl-1H-pyrazol-4-yl)ethyl]-N,1-dimethyl-6-propyl-1H-pyrazolo[3,4-d]pyrimidin-4-amine](/img/structure/B5310593.png)
![N~1~-({2-[4-(2-methoxyphenyl)piperazin-1-yl]pyridin-3-yl}methyl)-L-serinamide](/img/structure/B5310594.png)
![1-({6-[2-(4-nitrophenyl)vinyl][1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-3-yl}methyl)-1H-benzimidazole](/img/structure/B5310599.png)
![2-{[4-(2-fluorophenyl)-1-piperazinyl]methyl}-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrazine dihydrochloride](/img/structure/B5310608.png)
![2-[(4-sec-butylphenyl)sulfonyl]octahydropyrrolo[1,2-a]pyrazine](/img/structure/B5310621.png)
![5-[(2-isobutyl-5,7-dihydro-6H-pyrrolo[3,4-d]pyrimidin-6-yl)carbonyl]-3-methyl-1,3-benzoxazol-2(3H)-one](/img/structure/B5310625.png)

![N-(1-{[(2-hydroxyethyl)amino]carbonyl}-2-phenylvinyl)-2-iodobenzamide](/img/structure/B5310633.png)
![4-benzyl-3-ethyl-1-[(6-methyl-2-pyridinyl)methyl]-1,4-diazepan-5-one](/img/structure/B5310641.png)
![2-(1H-benzimidazol-2-yl)-3-[2-methoxy-4-(4-morpholinyl)phenyl]acrylonitrile](/img/structure/B5310642.png)